3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23BrN4O2 and its molecular weight is 431.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Research has indicated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity. Compounds synthesized from similar structures have been tested in vivo for anti-inflammatory effects, with several showing comparable efficacy to standard drugs like diclofenac sodium (Chaydhary, Singh, & Kumarverma, 2015).
Analgesic Activity
Novel pyrimidine derivatives have also been synthesized and evaluated for their analgesic properties. Studies employing microwave-assisted synthesis techniques have led to compounds that demonstrate significant analgesic activity without ulcerogenic effects, highlighting their therapeutic potential (Chaudhary et al., 2012).
Antimicrobial Evaluation
Various synthesized pyrimidine and triazolo-pyrimidine derivatives have been assessed for antimicrobial activities. Some derivatives show promising results, which could be valuable in the development of new antimicrobial agents (Gomha et al., 2018).
Antitumor Evaluation
Certain morpholine-based heterocycles have been synthesized and tested for antitumor activities. These studies have identified compounds with promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, suggesting potential applications in cancer therapy (Muhammad et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of coumarin derivatives, including pyrimidine derivatives, have shown a range of activities, underscoring the chemical versatility and potential pharmaceutical applications of these compounds (Al-Haiza, Mostafa, & El-kady, 2003).
Pharmacological Activity
Research on benzimidazoles with morpholine substituents has revealed their potential in addressing various pharmacological targets, such as antiglycation, antiserotonin, and antioxidant activities. This highlights the compound's potential in developing treatments for conditions related to these biological targets (Zhukovskaya et al., 2019).
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6,14H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXABTGRTKRQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=CC=C3Br)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.